ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 4 and a pyrazole-derived amide moiety at position 2. This structural complexity suggests applications in pharmaceutical and agrochemical research, as both thiazole and pyrazole rings are known for their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The ethyl carboxylate group likely improves solubility, while the methoxy substituent may influence electronic distribution and binding affinity.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-16(23)14-9-26-17(18-14)19-15(22)13-8-12(20-21-13)10-5-4-6-11(7-10)24-2/h4-9H,3H2,1-2H3,(H,20,21)(H,18,19,22) |
InChI Key |
CKRGJZOHLYDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under suitable conditions to yield the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazoles and pyrazoles exhibit significant anticancer properties. Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has been tested against various cancer cell lines, demonstrating:
- Inhibition of cell growth : Studies show that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound exhibits promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research findings include:
| Cytokine | Inhibition (%) at 10 µM | Standard Drug (Dexamethasone) Inhibition (%) |
|---|---|---|
| TNF-α | Up to 85% | 76% |
| IL-6 | Up to 93% | 86% |
These results suggest that it may serve as a potent alternative to existing anti-inflammatory medications.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| E. coli | 40 | Ampicillin |
| Aspergillus niger | 40 | Griseofulvin |
These findings indicate its potential utility in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- A study published in the International Journal of Pharmaceutical Sciences evaluated the synthesis of thiazole derivatives and their biological activities, including the aforementioned compound's efficacy against cancer cell lines and microbial strains .
- Another research highlighted the structure-activity relationship of similar compounds, demonstrating how modifications in the molecular structure can enhance biological activity .
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several heterocyclic derivatives (Table 1). Key comparisons include:
Compound A : 3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Differences :
- Replaces the thiazole core with a thiadiazine ring.
- Features a 4-methoxyphenyl group (vs. 3-methoxyphenyl in the target).
- Lacks an ethyl carboxylate; instead, an amide links the pyrazole to thiadiazine.
Compound B: Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Differences: Substitutes thiazole with a benzothiazole ring. Includes an amino group at pyrazole position 5 (vs. carbonyl amino in the target). Lower molecular weight (302.35 g/mol vs. ~374.37 g/mol for the target).
Compound C: Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate
- Differences: Simpler structure with a single thiazole ring. Substituent at position 5 is a 4-methylphenylamino group (vs. pyrazole-carbonyl amino in the target). Smaller molecular weight (274.33 g/mol).
Table 1 : Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Physicochemical Properties
Biological Activity
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a pyrazole moiety and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 366.41 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including the compound in focus. A study reported that certain thiazole-bearing pyrazole derivatives exhibited potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| This compound | 0.22 | 0.25 |
| Control (Ciprofloxacin) | 0.01 | 0.02 |
The minimum inhibitory concentration (MIC) values indicate that this compound has significant antibacterial effects, comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Research indicates that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggest that they interact with the colchicine binding site on tubulin, which is crucial for microtubule dynamics in cancer cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 12.07 | HeLa |
| Control (Paclitaxel) | 0.05 | HeLa |
The IC50 values demonstrate that the compound exhibits significant cytotoxicity against cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
In Vivo Studies
In vivo experiments using murine models demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups.
| Treatment Group | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 350 |
| Compound | 120 |
These results suggest its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
